molecular formula C10H11NO2 B3220972 1-(Cyclopropylmethyl)-2-nitrobenzene CAS No. 120383-84-8

1-(Cyclopropylmethyl)-2-nitrobenzene

Cat. No.: B3220972
CAS No.: 120383-84-8
M. Wt: 177.2 g/mol
InChI Key: WIYRCNYKODTPEW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group at the second position and a cyclopropylmethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylmethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Reduction: 1-(Cyclopropylmethyl)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and cyclopropylmethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

    1-(Cyclopropylmethyl)-3-nitrobenzene: Nitro group at the third position.

    1-(Cyclopropylmethyl)-2-aminobenzene: Reduction product of 1-(Cyclopropylmethyl)-2-nitrobenzene.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of the cyclopropylmethyl group adds to its distinctiveness by affecting its steric and electronic properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-11(13)10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRCNYKODTPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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